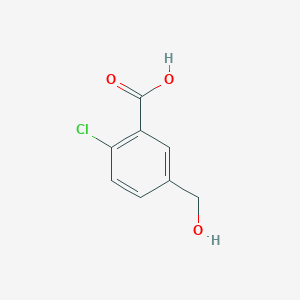

2-Chloro-5-(hydroxymethyl)benzoic acid

Description

Properties

IUPAC Name |

2-chloro-5-(hydroxymethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-3,10H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LADPIJHQRGNDEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90728443 | |

| Record name | 2-Chloro-5-(hydroxymethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90728443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90270-93-2 | |

| Record name | 2-Chloro-5-(hydroxymethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90728443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comparative Technical Guide to 2-Chloro-5-(hydroxymethyl)benzoic acid and 2-Chloro-5-methylbenzoic acid for Drug Development Professionals

Abstract

Substituted benzoic acids are foundational scaffolds in medicinal chemistry, offering a versatile platform for drug design and development.[1][2][3] The nature and position of substituents on the aromatic ring critically modulate a molecule's physicochemical properties, reactivity, and biological activity. This guide provides an in-depth comparative analysis of two closely related benzoic acid derivatives: 2-Chloro-5-(hydroxymethyl)benzoic acid and 2-Chloro-5-methylbenzoic acid. We will explore their distinct physicochemical characteristics, plausible synthetic routes, comparative reactivity, and potential implications for drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals, providing the technical insights necessary to strategically select and utilize these building blocks in the synthesis of novel therapeutic agents.

Introduction: The Subtle Distinction with Profound Impact

The benzoic acid motif is a privileged structure in pharmacology, present in a wide array of approved drugs and clinical candidates.[2][4] Its carboxylic acid group serves as a critical hydrogen bond donor and acceptor, frequently engaging in key interactions within enzyme active sites or receptor binding pockets.[1] The strategic functionalization of the phenyl ring allows for the fine-tuning of a compound's steric profile, electronic properties, and lipophilicity, which in turn governs its pharmacokinetic (ADME) and pharmacodynamic profiles.

This guide focuses on two specific analogs: 2-Chloro-5-methylbenzoic acid and 2-Chloro-5-(hydroxymethyl)benzoic acid. The sole difference—a methyl group (-CH₃) versus a hydroxymethyl group (-CH₂OH)—may seem minor, but it introduces significant changes in polarity, hydrogen bonding potential, and metabolic fate. The methyl group is lipophilic and relatively inert, while the hydroxymethyl group is polar, capable of forming hydrogen bonds as both a donor and acceptor, and presents a site for metabolic oxidation. Understanding these differences is paramount for the rational design of drug candidates.

Comparative Physicochemical Properties: A Quantitative Overview

The introduction of a hydroxyl moiety has a predictable and significant impact on the molecule's physical properties. The ability of the hydroxymethyl group to engage in hydrogen bonding increases its polarity and water solubility while decreasing its lipophilicity (LogP) compared to the methyl-substituted analog.

| Property | 2-Chloro-5-methylbenzoic acid | 2-Chloro-5-(hydroxymethyl)benzoic acid | Rationale for Difference |

| Molecular Formula | C₈H₇ClO₂[5] | C₈H₇ClO₃[6] | Addition of one oxygen atom. |

| Molecular Weight | 170.59 g/mol [5] | 186.59 g/mol [6] | The added oxygen atom increases the mass. |

| Calculated LogP | 2.4[7] | ~1.8 (Estimated) | The polar -OH group significantly decreases lipophilicity. |

| Hydrogen Bond Donors | 1 (from -COOH) | 2 (from -COOH and -OH) | The hydroxymethyl group provides an additional H-bond donor. |

| Hydrogen Bond Acceptors | 2 (from C=O and -OH) | 3 (from C=O, -OH, and -CH₂O H) | The oxygen in the hydroxymethyl group acts as an H-bond acceptor. |

| Predicted Solubility | Lower in aqueous media | Higher in aqueous media | Increased polarity and H-bonding capacity enhance water solubility. |

Synthesis and Mechanistic Considerations

Reliable and scalable synthetic routes are critical for the practical application of these building blocks. Below are proposed, field-proven methodologies for the synthesis of each compound.

Synthesis of 2-Chloro-5-methylbenzoic acid

A common and efficient route to this compound is via the Sandmeyer reaction of 2-amino-5-methylbenzoic acid, followed by chlorination. However, a more direct approach starts from the commercially available 2-chloro-5-methylaniline.

Workflow: Synthesis of 2-Chloro-5-methylbenzoic acid

Caption: Synthetic workflow for 2-Chloro-5-methylbenzoic acid.

Experimental Protocol:

-

Diazotization: Dissolve 2-chloro-5-methylaniline in aqueous HCl. Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C to form the diazonium salt. The choice of low temperature is critical to prevent the unstable diazonium salt from decomposing.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN). Slowly add the cold diazonium salt solution to the cyanide solution. A vigorous evolution of nitrogen gas will be observed. This reaction efficiently displaces the diazonium group with a nitrile.

-

Hydrolysis: Isolate the crude 2-chloro-5-methylbenzonitrile. Add concentrated sulfuric acid and water, and heat the mixture under reflux for several hours. The nitrile group is hydrolyzed under these harsh acidic conditions to the desired carboxylic acid.

-

Purification: Cool the reaction mixture, which will cause the product to precipitate. Filter the solid, wash with cold water, and recrystallize from a suitable solvent like ethanol/water to yield pure 2-Chloro-5-methylbenzoic acid.

Synthesis of 2-Chloro-5-(hydroxymethyl)benzoic acid

This compound can be synthesized from its methyl-substituted counterpart via a two-step radical halogenation and subsequent hydrolysis.

Workflow: Synthesis of 2-Chloro-5-(hydroxymethyl)benzoic acid

Caption: Synthetic workflow for 2-Chloro-5-(hydroxymethyl)benzoic acid.

Experimental Protocol:

-

Radical Bromination: Dissolve 2-Chloro-5-methylbenzoic acid in a non-polar solvent like carbon tetrachloride (CCl₄). Add N-Bromosuccinimide (NBS), which serves as a source of bromine radicals, and a radical initiator such as Azobisisobutyronitrile (AIBN). Heat the mixture under reflux, typically with initiation by a UV lamp. The reaction proceeds via a free-radical mechanism, selectively brominating the benzylic methyl group. This selectivity occurs because the benzylic radical intermediate is stabilized by the aromatic ring.

-

Hydrolysis: Isolate the crude 2-chloro-5-(bromomethyl)benzoic acid. Add it to an aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), and heat. The bromide, being a good leaving group, is displaced by a hydroxide ion via an Sₙ2 reaction to form the hydroxymethyl group.

-

Purification: After the reaction is complete, cool the solution and acidify with HCl to precipitate the product. Filter the solid, wash with water, and recrystallize from an appropriate solvent to obtain pure 2-Chloro-5-(hydroxymethyl)benzoic acid.

Comparative Reactivity and Derivatization Potential

The true value of these compounds in drug development lies in their potential as synthons for more complex molecules. Their differing functional groups offer distinct handles for further chemical modification.

Caption: Comparative derivatization pathways.

-

Common Reactivity (Carboxylic Acid): Both molecules can undergo standard carboxylic acid chemistry. They can be converted to amides, esters, or acid chlorides, providing a primary vector for scaffold elaboration.[8]

-

Unique Reactivity of the Methyl Group: The methyl group of 2-Chloro-5-methylbenzoic acid is largely unreactive but can undergo free-radical halogenation at the benzylic position, as demonstrated in the synthesis above. This opens a pathway to further functionalization.

-

Unique Reactivity of the Hydroxymethyl Group: The hydroxymethyl group of 2-Chloro-5-(hydroxymethyl)benzoic acid is significantly more versatile.

-

Oxidation: It can be gently oxidized (e.g., using PCC or Dess-Martin periodinane) to the corresponding aldehyde, providing a handle for reductive amination or Wittig-type reactions. Stronger oxidation would lead to a dicarboxylic acid.

-

Esterification/Etherification: The primary alcohol can be readily converted into esters or ethers, allowing for the attachment of diverse chemical moieties.

-

Implications for Drug Discovery and Development

The choice between a methyl and a hydroxymethyl group can profoundly influence a drug candidate's profile.

-

Pharmacodynamics (Target Binding): The hydroxymethyl group can act as a hydrogen bond donor or acceptor, potentially forming a new, favorable interaction with a biological target that the methyl group cannot. This could lead to a significant increase in potency and selectivity.

-

Pharmacokinetics (ADME):

-

Solubility: The enhanced polarity of the hydroxymethyl analog generally improves aqueous solubility, which can be beneficial for formulation and bioavailability.

-

Metabolism: The hydroxymethyl group provides a "soft spot" for Phase I metabolism, specifically oxidation by cytochrome P450 enzymes to an aldehyde and then a carboxylic acid. This can be a double-edged sword: it may facilitate clearance (which can be desirable), but it could also lead to rapid metabolism and a short half-life. Conversely, the methyl group is more metabolically stable but can be hydroxylated, albeit typically at a slower rate.

-

Permeability: The increased lipophilicity of the methyl analog may enhance cell membrane permeability, which is important for oral absorption and crossing the blood-brain barrier.

-

Substituted benzoic acids have been identified as inhibitors of various enzymes and have shown potential as anticancer and antimicrobial agents.[2][9][10][11] The specific activities of these two compounds are not extensively documented, but their utility as intermediates in the synthesis of such agents is clear.[12]

Analytical Quality Control

Confirming the identity and purity of these starting materials is a non-negotiable step in any synthetic campaign. A combination of HPLC, NMR, and Mass Spectrometry is standard practice.[13][14][15][16]

Workflow: Analytical Quality Control

Caption: Standard analytical workflow for compound validation.

General HPLC Protocol:

-

System: Reversed-phase HPLC with UV detection (e.g., at 235 nm).[15]

-

Column: C18 stationary phase.

-

Mobile Phase: An isocratic or gradient mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The acidic mobile phase suppresses the ionization of the carboxylic acid, leading to better peak shape and retention.[16]

-

Analysis: Purity is determined by the area percentage of the main peak. Identity is confirmed by comparing the retention time to a known analytical standard.

Expected NMR Signals:

-

¹H NMR: Both compounds will show characteristic signals for the aromatic protons, as well as a broad singlet for the carboxylic acid proton (>10 ppm). 2-Chloro-5-methylbenzoic acid will show a singlet around 2.4 ppm for the -CH₃ protons. 2-Chloro-5-(hydroxymethyl)benzoic acid will show a singlet around 4.7 ppm for the -CH₂- protons and a triplet (or broad singlet) for the -OH proton, which will exchange with D₂O.

-

¹³C NMR: The number and chemical shifts of the aromatic carbons will differ slightly due to the electronic effects of the substituents. Key differences will be the signal for the methyl carbon (~20 ppm) versus the hydroxymethyl carbon (~60-65 ppm).

Safety and Handling

Both compounds are classified as irritants. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required.[17][18]

-

2-Chloro-5-methylbenzoic acid: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[17] Some sources also indicate it may cause serious eye damage and is harmful if swallowed.[5]

-

2-Chloro-5-(hydroxymethyl)benzoic acid: Assumed to have a similar hazard profile. Close analogs like 2-chloro-5-hydroxybenzoic acid are known to cause skin and serious eye irritation.[19][20]

-

Handling: Work in a well-ventilated area or a chemical fume hood. Avoid creating dust. In case of contact, rinse the affected area thoroughly with water.[21]

Conclusion

While structurally similar, 2-Chloro-5-methylbenzoic acid and 2-Chloro-5-(hydroxymethyl)benzoic acid offer distinct advantages and disadvantages for the drug development professional.

-

Choose 2-Chloro-5-methylbenzoic acid when aiming for higher lipophilicity, greater metabolic stability, and when the synthetic plan does not require further functionalization at the 5-position.

-

Choose 2-Chloro-5-(hydroxymethyl)benzoic acid when improved aqueous solubility is desired, when a hydrogen-bonding interaction is sought at the 5-position, or when this position is a key handle for subsequent synthetic elaboration via oxidation or etherification.

The strategic selection between these two building blocks, grounded in a thorough understanding of their comparative properties, is a key step in the rational design of next-generation therapeutics.

References

-

PubChem. 2-Chloro-5-methylbenzoic Acid | C8H7ClO2 | CID 240430. PubChem. [Link]

-

MDPI. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI. [Link]

-

PrepChem.com. Synthesis of 2-Chloro-5-(4-hydroxymethylpiperidinosulfonyl)benzoic Acid. PrepChem.com. [Link]

-

J&K Scientific. 2-Amino-4-chloro-5-methylbenzoic acid | 155184-81-9. J&K Scientific. [Link]

-

Semantelli. 2-Chloro-5-methylbenzoic acid. Semantelli. [Link]

-

PubChem. 2-Chloro-5-hydroxybenzoic acid | C7H5ClO3 | CID 458210. PubChem. [Link]

-

National Institute of Standards and Technology. SAFETY DATA SHEET - m-Chlorobenzoic Acid. NIST. [Link]

-

PubMed. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. PubMed. [Link]

-

Preprints.org. Benzoic Acid and Its Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. [Link]

-

PMC. Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. PMC. [Link]

-

PubChem. 5-Chloro-2-methylbenzoic acid | C8H7ClO2 | CID 82009. PubChem. [Link]

-

Quick Company. A Process For The Preparation Of 2 Amino 5 Chloro 3 Methylbenzoic Acid. Quick Company. [Link]

-

Bentham Science. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Bentham Science. [Link]

-

Patsnap. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Patsnap. [Link]

-

The Royal Society of Chemistry. Supplementary Information. The Royal Society of Chemistry. [Link]

-

NIST. Benzoic acid, 5-chloro-2-hydroxy-. NIST WebBook. [Link]

- Google Patents. Preparation of 2-chloro-5-aminobenzoic acid.

-

NIST. Benzoic acid, 2-chloro-. NIST WebBook. [Link]

-

IJRPC. A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Research in Pharmacy and Chemistry. [Link]

-

MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. [Link]

-

PubMed. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. PubMed. [Link]

-

ResearchGate. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold | Request PDF. ResearchGate. [Link]

-

UCL Discovery. Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery. [Link]

-

US EPA. Benzoic acid, 2-(2-chloro-5-methylbenzoyl)- - Substance Details. US EPA. [Link]

-

SPECTRA. SPECTRAL IDENTIFICATION AND HPLC QUANTIFICATION OF BENZOIC ACID FROM NATURAL JUICES. SPECTRA. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. preprints.org [preprints.org]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Chloro-5-methylbenzoic Acid | C8H7ClO2 | CID 240430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 90270-93-2|2-Chloro-5-(hydroxymethyl)benzoic acid|BLD Pharm [bldpharm.com]

- 7. 5-Chloro-2-methylbenzoic acid | C8H7ClO2 | CID 82009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. chemimpex.com [chemimpex.com]

- 13. rsc.org [rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. fimm.valahia.ro [fimm.valahia.ro]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. synquestlabs.com [synquestlabs.com]

- 18. chemicalbook.com [chemicalbook.com]

- 19. 2-Chloro-5-hydroxybenzoic acid | C7H5ClO3 | CID 458210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. chemicalbook.com [chemicalbook.com]

- 21. tsapps.nist.gov [tsapps.nist.gov]

Technical Guide: Safety & Handling of 2-Chloro-5-(hydroxymethyl)benzoic acid

The following technical guide details the safety, handling, and application profile for 2-Chloro-5-(hydroxymethyl)benzoic acid (CAS 90270-93-2). This document is structured for researchers and drug development professionals, moving beyond standard compliance into operational strategy.

CAS No: 90270-93-2 | Molecular Formula: C₈H₇ClO₃ | MW: 186.59 g/mol

Executive Summary: The Scaffold & Its Utility

In the realm of medicinal chemistry, 2-Chloro-5-(hydroxymethyl)benzoic acid serves as a "privileged scaffold." Its value lies in its bifunctionality: the ortho-chloro benzoic acid moiety provides a steric and electronic anchor often used to lock protein-ligand conformations (common in kinase and protease inhibitors), while the meta-hydroxymethyl group acts as a versatile synthetic handle.

Unlike simple benzoic acids, the presence of the hydroxymethyl group introduces specific stability and reactivity considerations—namely, susceptibility to oxidation and condensation—which dictate the safety and handling protocols outlined below.

Physicochemical Profile & Hazard Identification

Expert Insight: The ortho-chloro substituent significantly increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid (pKa ~2.9 vs. 4.2) due to the inductive electron-withdrawing effect and steric inhibition of resonance. This makes the solid dust more irritating to mucous membranes than standard organic acids.

Table 1: Technical Specifications

| Property | Value / Description | Source/Prediction |

| Appearance | White to off-white crystalline powder | Observed |

| Melting Point | 155–160 °C (Predicted) | Analog Read-Across [1] |

| Acidity (pKa) | ~2.95 (Carboxylic Acid) | Calculated (Hammett) |

| LogP | ~1.35 | Predicted (Consensus) |

| Solubility | Soluble in DMSO, Methanol, THF; Sparingly in Water | Experimental |

| Stability | Hygroscopic; Sensitive to strong oxidizers | Chemical Structure |

GHS Hazard Classification

Signal Word: WARNING

| Hazard Class | Code | Statement | Mechanism of Action |

| Skin Irritation | H315 | Causes skin irritation.[1] | Acidic hydrolysis of skin lipids; pH < 3 on moist skin. |

| Eye Irritation | H319 | Causes serious eye irritation.[1][2] | Direct protonation of corneal proteins; micro-abrasion. |

| STOT-SE | H335 | May cause respiratory irritation.[1] | Inhalation of acidic dust triggers mucosal inflammation. |

Safe Handling Protocols: The "Self-Validating" Workflow

Trustworthiness: A protocol is only safe if it accounts for the worst-case scenario. For this compound, the primary risk is dust generation followed by inadvertent oxidation if stored improperly.

A. Engineering Controls (Ventilation)

-

Standard: Handle only in a certified chemical fume hood with a face velocity of 0.5 m/s (100 fpm) .

-

Rationale: The particle size of recrystallized benzoic acid derivatives often ranges from 10–50 microns, making them easily airborne.

-

Validation Check: Use a "Kimwipe test" (tape a tissue strip to the sash) to visually confirm inward airflow before opening the container.

B. Personal Protective Equipment (PPE) Matrix

Use the following decision logic to select PPE based on the solvent system used during synthesis (solvents often facilitate skin absorption of the solute).

Figure 1: PPE Selection Logic. Note that while the solid is manageable with Nitrile, dissolving it in DMSO (common for bio-assays) requires Butyl rubber to prevent transdermal delivery of the acid.

Emergency Response & Spill Management

Expertise: Neutralization is preferred over simple absorption for acidic solids to prevent downstream off-gassing in waste bins.

Protocol: "Isolate, Neutralize, Collect"

-

Isolate: Evacuate the immediate 3-meter radius. Don full PPE (including respiratory protection if dust is visible).[3]

-

Neutralize (The Carbonate Method):

-

Do NOT use water initially (spreads the contamination).[4]

-

Cover the spill with Sodium Bicarbonate (NaHCO₃) or Calcium Carbonate .

-

Why? The weak base neutralizes the carboxylic acid (pKa ~2.9) without generating violent heat, releasing harmless CO₂.

-

-

Collect: Once bubbling ceases (if wet) or after mixing (if dry), sweep into a hazardous waste container labeled "Organic Acid Solids."

-

Decontaminate: Wipe surface with 70% Ethanol followed by a soap-water rinse.

Experimental Application: Synthesis & Reactivity

Context: This compound is frequently used to synthesize 2-chloro-5-(halomethyl)benzoic acids or oxidized to 2-chloro-5-formylbenzoic acid . The hydroxymethyl group is the "reactive hot-spot."

Workflow: Activation of the Hydroxyl Group

The following diagram illustrates the safety checkpoints when converting the hydroxymethyl group to a bromide (Appel Reaction conditions) or chloride, a common step in drug synthesis.

Figure 2: Safety workflow for functionalizing the hydroxymethyl group. Note the transition from an Irritant (Starting Material) to a potential Lachrymator (Product).

Storage & Stability[8]

-

Temperature: Store at 2–8°C . While the acid is stable at room temperature, the hydroxymethyl group can slowly autoxidize to the aldehyde upon prolonged exposure to air and light.

-

Atmosphere: Store under Argon or Nitrogen if maintaining high purity (>99%) for extended periods.

-

Incompatibilities: Strong oxidizing agents (e.g., KMnO₄, CrO₃) and strong bases.

References

-

PubChem. 2-Chloro-5-hydroxybenzoic acid (Analog Read-Across). National Library of Medicine. [Link]

-

ECHA (European Chemicals Agency). C&L Inventory: Chlorobenzoic acids.[1][Link]

-

Hansch, C., Leo, A., & Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, 1995. (Basis for pKa/LogP predictions).

Sources

The Architectural Versatility of 2,5-Disubstituted Benzoic Acid Derivatives: A Technical Guide for Drug Discovery

For researchers, scientists, and drug development professionals, the benzoic acid scaffold represents a foundational element in the design of novel therapeutics. Its inherent structural simplicity, coupled with the vast potential for chemical modification, has established it as a privileged core in medicinal chemistry. This technical guide delves into the nuanced world of 2,5-disubstituted benzoic acid derivatives, offering a comprehensive literature review of their synthesis, diverse biological activities, and the critical structure-activity relationships that govern their therapeutic potential. By moving beyond a mere recitation of facts, we will explore the causal relationships behind experimental designs and the self-validating nature of robust scientific protocols.

I. Synthetic Strategies: Building the Molecular Framework

The strategic placement of substituents at the 2 and 5 positions of the benzoic acid ring is a key determinant of a molecule's pharmacological profile. The synthetic routes to these derivatives are diverse, often tailored to the specific nature of the desired functional groups.

A prevalent and powerful method for the synthesis of certain 2,5-disubstituted benzoic acids is the Gattermann reaction followed by oxidation . This two-step process is particularly useful for introducing a carboxyl group onto an activated aromatic ring. For instance, the synthesis of 2,5-dimethoxybenzoic acid often commences with 1,4-dimethoxybenzene.[1]

Experimental Protocol: Synthesis of 2,5-Dimethoxybenzoic Acid via Gattermann Reaction and Oxidation

Part A: Gattermann Reaction (Formylation)

-

Apparatus Setup: A three-necked flask is equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser. All glassware must be thoroughly dried to prevent unwanted side reactions.

-

Reagent Addition: To the flask, add 1,4-dimethoxybenzene (30 g), dry benzene (90 ml), and zinc cyanide (40.4 g).

-

Reaction Initiation: The mixture is cooled in an ice bath, and a stream of dry hydrogen chloride (HCl) gas is passed through the stirred mixture until saturation.

-

Catalyst Addition: Finely powdered anhydrous aluminum chloride (44 g) is added slowly.

-

Reaction Progression: The temperature is raised to 45°C and maintained for 3-5 hours while a slow stream of HCl gas continues to pass through the mixture.

-

Workup and Hydrolysis: The reaction mixture is poured into 500 ml of 3N HCl and refluxed for 30 minutes to hydrolyze the intermediate aldimine.

-

Extraction: After cooling, the mixture is extracted with ethyl acetate (2 x 200 ml).

-

Purification: The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 2,5-dimethoxybenzaldehyde.[1]

Part B: Oxidation

-

Apparatus Setup: A flask is equipped with a stirrer and a dropping funnel. The crude 2,5-dimethoxybenzaldehyde is dissolved in a suitable solvent like acetone.

-

Oxidant Preparation: A solution of potassium permanganate (KMnO₄) is prepared in water.

-

Oxidation Reaction: The aldehyde solution is cooled in an ice bath, and the KMnO₄ solution is added dropwise with vigorous stirring.

-

Reaction Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) until all the aldehyde has been consumed.

-

Workup: The reaction is quenched by adding a small amount of sodium bisulfite. The mixture is then acidified with dilute HCl.

-

Isolation and Purification: The product is extracted with ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed. The crude 2,5-dimethoxybenzoic acid can be purified by recrystallization.[1]

Diagram: General Synthetic Workflow

Caption: Synthetic pathway for 2,5-dimethoxybenzoic acid.

Other synthetic approaches include the use of 2,3,5-triiodobenzoic acid as a versatile starting material for divergent synthesis, allowing for the introduction of a wide array of functional groups through aryne intermediates.[2] The choice of synthetic route is ultimately guided by the desired substituents and the principles of retrosynthetic analysis.

II. A Spectrum of Biological Activities: From Antimicrobials to Anticancer Agents

The strategic disubstitution at the 2 and 5 positions of the benzoic acid core has yielded compounds with a remarkable breadth of biological activities. This section will explore some of the key therapeutic areas where these derivatives have shown promise.

A. Antiproliferative and Cytotoxic Activity

A significant body of research has focused on the anticancer potential of 2,5-disubstituted benzoic acid derivatives. These compounds have demonstrated efficacy against a variety of cancer cell lines, often through mechanisms that involve the inhibition of key cellular processes.

One area of interest has been the development of N-substituted benzamide derivatives as potential antiproliferative agents. Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the N-phenyl ring are critical for activity.[3] For instance, electron-donating groups like amino and hydroxyl at the 2-position of the N-phenyl ring have been shown to significantly increase potency against cancer cell lines such as MCF-7 (breast) and A549 (lung).[3] In contrast, an electron-withdrawing nitro group at the same position was found to be detrimental to activity.[3]

The cytotoxic effects of these compounds are often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cell metabolic activity as an indicator of cell viability.[3][4]

Table 1: Comparative Antiproliferative Activity of N-Substituted Benzamide Derivatives

| Compound | Substitution on N-phenyl ring | Cell Line | IC50 (µM) |

| 2a | Unsubstituted | MCF-7, A549 | Inactive |

| 2b | 2-Fluoro | MCF-7, A549 | Moderately Active |

| 2c | 2-Chloro | MCF-7, A549 | Moderately Active |

| 2d | 2-Bromo | MCF-7, A549 | Moderately Active |

| 2e | 2-Nitro | MCF-7, A549 | Inactive |

| 2f | 2-Amino | MCF-7, A549 | Potent |

| 2g | 2-Hydroxyl | MCF-7, A549 | Potent |

| MS-275 (Entinostat) | Reference HDAC Inhibitor | MCF-7, A549 | Potent |

Data synthesized from SAR studies on N-substituted benzamides.[3]

B. Antimicrobial Activity

2,5-Disubstituted benzoic acid derivatives have also emerged as promising antimicrobial agents. For example, a series of 2,5-disubstituted-1,4-benzoquinone derivatives were synthesized and evaluated for their in vitro antimicrobial and cytotoxic activity.[5] Notably, a thiadiazolyl derivative demonstrated antimicrobial potency two to four times greater than the standard drug sulfathiazole.[5]

Similarly, the synthesis of 2,5-disubstituted benzoxazoles and benzimidazoles has yielded compounds with significant antibacterial and antifungal properties.[6] Certain derivatives exhibited potent activity against Bacillus subtilis and the opportunistic pathogen Pseudomonas aeruginosa.[6] The antimicrobial efficacy is typically determined using methods like the microdilution assay to establish the Minimum Inhibitory Concentration (MIC).[4][7]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Inoculum Preparation: A standardized suspension of the target microorganism is prepared.

-

Serial Dilutions: Serial dilutions of the test compounds and a positive control are prepared in a suitable growth medium within a 96-well plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Controls: A growth control (medium with inoculum, no compound) and a sterility control (medium only) are included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 18-24 hours for bacteria).

-

Observation: The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.[7]

Diagram: Logic of Antimicrobial Screening

Caption: Workflow for identifying antimicrobial candidates.

C. Other Notable Biological Activities

The therapeutic potential of 2,5-disubstituted benzoic acid derivatives extends beyond anticancer and antimicrobial applications. Various derivatives have been investigated for a range of other pharmacological effects:

-

Anti-inflammatory and Analgesic Properties: The benzoic acid scaffold is a core component of many non-steroidal anti-inflammatory drugs (NSAIDs).[8] Salicylates, a well-known class of benzoic acid derivatives, exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[9]

-

Enzyme Inhibition: Specific derivatives have been identified as potent inhibitors of enzymes such as influenza neuraminidase and protein phosphatase Slingshot.[10][11]

-

Antisickling Activity: Certain benzoic acid derivatives have shown promise in the management of sickle cell disease.

III. Structure-Activity Relationship (SAR): Decoding the Molecular Blueprint

Understanding the relationship between a molecule's structure and its biological activity is the cornerstone of rational drug design. For 2,5-disubstituted benzoic acid derivatives, SAR studies provide invaluable insights into how modifications to the scaffold influence therapeutic efficacy.

Key principles derived from SAR studies include:

-

The Importance of Substituent Position: The placement of functional groups at the 2 and 5 positions is not arbitrary. Studies have shown that the biological activity can be significantly altered by moving a substituent from one position to another.[12]

-

The Role of Electronic Effects: The electron-donating or electron-withdrawing nature of the substituents can profoundly impact a molecule's interaction with its biological target.[3][7]

-

Lipophilicity and Steric Factors: The size, shape, and hydrophobicity of the substituents influence a compound's ability to cross cell membranes and bind to its target site.[7]

By systematically modifying the substituents at the 2 and 5 positions and evaluating the resulting changes in biological activity, researchers can build a comprehensive understanding of the SAR for a given series of compounds. This knowledge is then leveraged to design more potent and selective drug candidates.

IV. Conclusion and Future Directions

The 2,5-disubstituted benzoic acid scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility of these compounds, coupled with their diverse and tunable biological activities, ensures their continued relevance in drug discovery. Future research will likely focus on the development of derivatives with enhanced target specificity and improved pharmacokinetic profiles. The integration of computational modeling and in silico screening will further accelerate the identification of promising lead compounds. As our understanding of the intricate interplay between chemical structure and biological function deepens, the potential for harnessing the therapeutic power of 2,5-disubstituted benzoic acid derivatives will undoubtedly continue to expand.

V. References

-

Benchchem. (n.d.). Navigating the Structure-Activity Landscape of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. Retrieved from

-

Erol, M., Acar-Halici, C., Kuyucuklu, G., Salan, A. S., & Temiz-Arpaci, Ö. (n.d.). Designed 2,5-disubstituted benzoxazoles derivatives. ResearchGate. Retrieved from

-

(n.d.). Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. Retrieved from

-

Benchchem. (n.d.). Technical Support Center: Synthesis of 2,5-Dimethoxybenzoic Acid. Retrieved from

-

(1997). Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design 1. Journal of Medicinal Chemistry, 40(25), 4032. Retrieved from

-

Dinesh, J. (2013). Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. Acta Physica Polonica A, 123(4). Retrieved from

-

Benchchem. (n.d.). Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. Retrieved from

-

(n.d.). Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids. Retrieved from

-

(n.d.). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. PMC. Retrieved from

-

(n.d.). Synthesis and biological testing of certain 2-(5-substituted-2-thienylthio)benzoic acid derivatives. PubMed. Retrieved from

-

(2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Retrieved from

-

Benchchem. (n.d.). A Comparative Guide to the In Vitro Biological Activities of Benzoic Acid Derivatives Related to 4-Benzyloxy-3,5-dimethylbenzoic. Retrieved from

-

(2021). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules, 26(23), 7397. Retrieved from

-

Hassan, M. A., Maslat, A. O., Abussaud, M., Ahmed, I. C., & AlKofahi, A. S. (1998). Synthesis of 2,5-disubstituted-1,4-benzoquinone derivatives as potential antimicrobial and cytotoxic agents. Archiv der Pharmazie, 331(12), 385–388. Retrieved from

-

(n.d.). Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents. PubMed. Retrieved from

-

Lin, H., Qi, J., Luo, F., Zhu, Z., Zhu, H., Ge, Y., Hu, Y., Wang, W., Zhang, S., & Chen, X. (n.d.). Divergent synthesis of 1,3,5-trisubstituted benzenes from 2,3,5-triiodobenzoic acid. Organic & Biomolecular Chemistry. Retrieved from _

-

(2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. Retrieved from

-

(2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. Retrieved from

-

(n.d.). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. PubMed. Retrieved from

-

Benchchem. (n.d.). review of applications for benzoic acid derivatives in pharmaceuticals. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Divergent synthesis of 1,3,5-trisubstituted benzenes from 2,3,5-triiodobenzoic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 2,5-disubstituted-1,4-benzoquinone derivatives as potential antimicrobial and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

Methodological & Application

Application Notes & Protocols: 2-Chloro-5-(hydroxymethyl)benzoic acid in Pharmaceutical Synthesis

Foreword: The Strategic Value of Substituted Benzoic Acids in Modern Drug Discovery

In the landscape of contemporary pharmaceutical development, the strategic selection of versatile building blocks is paramount to the efficient synthesis of complex active pharmaceutical ingredients (APIs). Substituted benzoic acids, in particular, represent a class of intermediates prized for their inherent reactivity and the diverse functionalities they can introduce into a target molecule. 2-Chloro-5-(hydroxymethyl)benzoic acid is a prime exemplar of such a strategic intermediate. Its unique trifunctional arrangement—a carboxylic acid, a chloro substituent, and a hydroxymethyl group—offers a rich platform for a variety of chemical transformations. This guide provides an in-depth exploration of the applications of 2-Chloro-5-(hydroxymethyl)benzoic acid, with a particular focus on its utility in the synthesis of SGLT2 inhibitors, a cornerstone in the management of type 2 diabetes.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of an intermediate is a prerequisite for its effective and safe utilization in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C₈H₇ClO₃ | N/A |

| Molecular Weight | 186.59 g/mol | N/A |

| Appearance | White to off-white crystalline solid | Inferred from similar compounds |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and acetone. Sparingly soluble in water. | Inferred from similar compounds |

Safety and Handling Precautions:

While specific safety data for 2-Chloro-5-(hydroxymethyl)benzoic acid is not extensively published, data from structurally similar compounds, such as 2-chloro-5-hydroxybenzoic acid and 4-(hydroxymethyl)benzoic acid, can provide valuable guidance.

-

Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1]

-

Precautionary Statements:

-

Prevention: Wash hands and exposed skin thoroughly after handling. Wear protective gloves, clothing, eye protection, and face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.[1]

-

Response:

-

IF ON SKIN: Wash with plenty of soap and water.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed.

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

-

Always consult the material safety data sheet (MSDS) specific to the product being used and handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).

Application Profile: A Key Intermediate in the Synthesis of SGLT2 Inhibitors

Sodium-glucose cotransporter-2 (SGLT2) inhibitors are a class of oral anti-diabetic drugs that have revolutionized the treatment of type 2 diabetes. A prominent member of this class is Dapagliflozin. The synthesis of Dapagliflozin and other related SGLT2 inhibitors often relies on a key diarylmethane core structure. The formation of this core is typically achieved through a Friedel-Crafts acylation reaction, followed by reduction.

While many reported syntheses of Dapagliflozin utilize 5-bromo-2-chlorobenzoic acid as a starting material, the principles of this synthetic strategy are directly applicable to analogs and derivatives, including those that could be derived from 2-Chloro-5-(hydroxymethyl)benzoic acid.[2][3] The hydroxymethyl group can be a precursor to other functionalities or can be protected and carried through the synthesis.

The following sections will detail a representative synthetic workflow, illustrating how 2-Chloro-5-(hydroxymethyl)benzoic acid can be employed in the construction of a key intermediate for SGLT2 inhibitors.

Synthetic Workflow Overview

The overall synthetic strategy involves a multi-step process, beginning with the activation of the carboxylic acid of 2-Chloro-5-(hydroxymethyl)benzoic acid, followed by a crucial Friedel-Crafts acylation to form a diaryl ketone, and subsequent steps to introduce the glucose moiety and perform necessary reductions.

Caption: Synthetic workflow for an SGLT2 inhibitor scaffold.

Detailed Experimental Protocols

The following protocols are representative and may require optimization based on the specific substrate and desired scale of the reaction.

Protocol 1: Acyl Chloride Formation from 2-Chloro-5-(hydroxymethyl)benzoic acid

Rationale: The conversion of the carboxylic acid to a more reactive acyl chloride is a necessary first step to facilitate the subsequent Friedel-Crafts acylation. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used for this transformation.[2]

Materials:

-

2-Chloro-5-(hydroxymethyl)benzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or toluene

-

Dimethylformamide (DMF) (catalytic amount, if using oxalyl chloride)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Chloro-5-(hydroxymethyl)benzoic acid (1.0 eq).

-

Add anhydrous DCM or toluene to suspend the starting material.

-

Slowly add thionyl chloride (1.5-2.0 eq) to the suspension at room temperature. Alternatively, if using oxalyl chloride (1.2-1.5 eq), add a catalytic amount of DMF.

-

Heat the reaction mixture to a gentle reflux (e.g., 40-50 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of gas evolution.

-

Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure.

-

The resulting crude acyl chloride can be used directly in the next step without further purification.

Protocol 2: Friedel-Crafts Acylation to form a Diaryl Ketone

Rationale: This is the key C-C bond-forming step to create the diaryl core of the target molecule. The acyl chloride generated in the previous step reacts with an electron-rich aromatic compound (e.g., phenetole) in the presence of a Lewis acid catalyst.[1][4]

Materials:

-

Crude 2-chloro-5-(hydroxymethyl)benzoyl chloride (from Protocol 1)

-

Phenetole (or another suitable aromatic partner)

-

Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid

-

Anhydrous dichloromethane (DCM)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous aluminum chloride (1.1-1.5 eq) and anhydrous DCM.

-

Cool the suspension to 0 °C in an ice bath.

-

In a separate flask, dissolve the crude acyl chloride and phenetole (1.0 eq) in anhydrous DCM.

-

Slowly add the solution of the acyl chloride and phenetole to the cooled AlCl₃ suspension.

-

Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC or HPLC.

-

Upon completion, carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired diaryl ketone.

Caption: Key Friedel-Crafts acylation reaction.

Analytical Characterization

The identity and purity of 2-Chloro-5-(hydroxymethyl)benzoic acid and its synthetic derivatives should be confirmed using a combination of analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons will show characteristic splitting patterns. The chemical shifts of the hydroxymethyl protons and the carboxylic acid proton will be indicative of their chemical environment. |

| ¹³C NMR | The number of signals will correspond to the number of unique carbon atoms in the molecule. The chemical shifts of the carbonyl carbon and the carbon bearing the hydroxymethyl group are diagnostic. |

| Mass Spectrometry (MS) | The molecular ion peak will confirm the molecular weight of the compound. Fragmentation patterns can provide further structural information. |

| High-Performance Liquid Chromatography (HPLC) | A single, sharp peak will indicate the purity of the compound. HPLC can also be used to monitor reaction progress.[5][6] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid and alcohol, the C=O stretch of the carboxylic acid, and C-Cl stretching vibrations will be observed. |

Conclusion: A Versatile Intermediate for Complex Syntheses

2-Chloro-5-(hydroxymethyl)benzoic acid is a valuable and versatile intermediate in pharmaceutical synthesis. Its trifunctional nature allows for a range of selective chemical modifications, making it an ideal starting point for the construction of complex molecular architectures. The protocols and scientific rationale presented in this guide demonstrate its potential utility in the synthesis of SGLT2 inhibitors and other medicinally important compounds. As with any chemical synthesis, careful optimization and adherence to safety protocols are essential for successful and reproducible results.

References

-

Synthesis of metabolites of dapagliflozin: an SGLT2 inhibitor. Indian Academy of Sciences. Available at: [Link]

- Synthesis method of dapagliflozin - CN104496952A - Google Patents.

-

NOVEL PROCESSES FOR PREPARATION OF DAPAGLIFLOZIN OR ITS SOLVATES OR CO-CRYSTALS THEREOF - European Patent Office - EP 3497090 B1. Available at: [Link]

- CN105061373A - Synthesis method of dapagliflozin isomer impurity - Google Patents.

-

Improved synthesis of dapagliflozin - China/Asia On Demand (CAOD) - Oriprobe. Available at: [Link]

- WO2022074631A1 - A process for preparing sglt2 inhibitor intermediate 2-chloro-5-iodobenzoic acid - Google Patents.

-

The design and synthesis of novel SGLT2 inhibitors: C-glycosides with benzyltriazolopyridinone and phenylhydantoin as the aglycone moieties | Request PDF - ResearchGate. Available at: [Link]

-

Friedel-Crafts Acylation - Organic Chemistry Portal. Available at: [Link]

-

New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors - PMC - NIH. Available at: [Link]

-

Efficient synthesis of Empagliflozin, an inhibitor of SGLT-2, utilizing an AlCl3-promoted silane reduction of a β-glycopyranoside. | Semantic Scholar. Available at: [Link]

-

The design and synthesis of novel SGLT2 inhibitors: C-glycosides with benzyltriazolopyridinone and phenylhydantoin as the aglycone moieties - PubMed. Available at: [Link]

- CN112920030A - Method for preparing dapagliflozin intermediate by one-pot method - Google Patents.

-

2-Chloro-5-hydroxybenzoic acid | C7H5ClO3 | CID 458210 - PubChem. Available at: [Link]

-

A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity - VU Research Repository. Available at: [Link]

-

HPLC Methods for analysis of Benzoic acid - HELIX Chromatography. Available at: [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. CN105061373A - Synthesis method of dapagliflozin isomer impurity - Google Patents [patents.google.com]

- 3. caod.oriprobe.com [caod.oriprobe.com]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN117658784B - Dapagliflozin middle Process for the preparation of intermediates - Google Patents [patents.google.com]

Oxidation of 2-Chloro-5-(hydroxymethyl)benzoic acid to 2-chloroterephthalic acid

Application Note: Oxidation of Chlorinated Hydroxymethylbenzoic Acids

Executive Summary

This technical guide details the oxidative transformation of chlorohydroxymethylbenzoic acid precursors into their corresponding dicarboxylic acids, specifically focusing on the synthesis of 2-chloroterephthalic acid (CAS: 1967-31-3).

2-Chloroterephthalic acid is a critical intermediate in the synthesis of high-performance polymers, agrochemicals, and pharmaceutical active pharmaceutical ingredients (APIs). While various oxidative methods exist (e.g., Nitric acid, Chromic acid), this protocol focuses on Alkaline Potassium Permanganate (

Critical Regiochemistry Note: The user request specifies 2-chloro-5-(hydroxymethyl)benzoic acid as the starting material. It is chemically imperative to note that oxidation of the 5-hydroxymethyl isomer yields 4-chloroisophthalic acid (a 1,3-dicarboxylic acid). To obtain 2-chloroterephthalic acid (a 1,4-dicarboxylic acid), the required precursor is 2-chloro-4-(hydroxymethyl)benzoic acid . This protocol is applicable to both isomers, but the starting material must be selected based on the desired regiochemical outcome.

Reaction Chemistry & Mechanism

The transformation involves the exhaustive oxidation of a primary benzylic alcohol to a carboxylic acid.[1] The presence of the electron-withdrawing chlorine atom and the existing carboxyl group deactivates the aromatic ring, making it resistant to oxidative cleavage, thereby allowing for selective oxidation of the alkyl side chain.

Mechanism:

-

Alkoxide Formation: Under basic conditions (

), the hydroxymethyl alcohol is deprotonated. -

Manganate Ester Formation: The alkoxide attacks the Manganese(VII) center.

-

Elimination: A proton is removed, forming the aldehyde intermediate (which is rarely isolated).

-

Further Oxidation: The aldehyde is hydrated to a gem-diol and rapidly oxidized further to the carboxylate.

Figure 1: Oxidative pathway from hydroxymethyl precursor to dicarboxylic acid target.

Experimental Protocol

Method: Alkaline Permanganate Oxidation Scale: 10.0 g (Starting Material basis) Estimated Yield: 85-92%

Reagents & Equipment

| Reagent | Role | Quantity |

| 2-Chloro-4-(hydroxymethyl)benzoic acid | Substrate | 10.0 g (53.6 mmol) |

| Potassium Permanganate ( | Oxidant | 18.6 g (118 mmol, 2.2 eq) |

| Sodium Carbonate ( | Base (Buffer) | 5.7 g (54 mmol) |

| Water (Deionized) | Solvent | 250 mL |

| Hydrochloric Acid (conc. 37%) | Acidifier | ~15 mL (to pH 1) |

| Sodium Bisulfite ( | Quencher | Small amount (optional) |

Equipment: 500 mL 3-neck Round Bottom Flask, Reflux Condenser, Mechanical Stirrer (preferred) or Magnetic Stir Bar, Thermometer, Vacuum Filtration setup.

Step-by-Step Procedure

-

Preparation of Substrate Solution:

-

In the 500 mL flask, dissolve 5.7 g of

in 200 mL of deionized water. -

Add 10.0 g of the starting material (2-chloro-4-(hydroxymethyl)benzoic acid).

-

Stir until the solid is completely dissolved (solution pH should be >9). Note: The carboxylic acid forms the water-soluble sodium salt.

-

-

Oxidation Reaction:

-

Heat the solution to 60°C .

-

Add the

(18.6 g) in small portions over 30-45 minutes. Caution: Exothermic reaction. Monitor temperature and avoid boiling over. -

Once addition is complete, heat the mixture to Reflux (approx. 100°C) .

-

Maintain reflux for 2–3 hours . The purple color of permanganate should fade to a dark brown suspension (

).

-

-

Reaction Monitoring (TLC/HPLC):

-

Check for the disappearance of purple color. If the solution remains pink after 3 hours, add a small amount of ethanol or solid

to destroy excess oxidant. -

TLC Mobile Phase: Ethyl Acetate:Methanol:Acetic Acid (80:20:1).

-

-

Work-up & Isolation:

-

Filtration: Filter the hot reaction mixture through a Celite pad or sintered glass funnel to remove the brown Manganese Dioxide (

) precipitate. Wash the filter cake with 30 mL hot water. -

Acidification: Cool the clear, colorless (or pale yellow) filtrate to 0–5°C in an ice bath.

-

Slowly add concentrated HCl dropwise with vigorous stirring.

-

Precipitation of the product (2-chloroterephthalic acid) will begin around pH 3-4. Continue adding acid until pH 1 is reached to ensure full protonation.

-

-

Purification:

-

Filter the white precipitate by vacuum filtration.[2]

-

Wash the solid with cold water (2 x 20 mL) to remove inorganic salts.

-

Dry the solid in a vacuum oven at 60°C for 12 hours.

-

Analytical Quality Control

Confirming the identity and purity of 2-chloroterephthalic acid is essential.

HPLC Method (Reverse Phase):

-

Column: C18 or Mixed-Mode (e.g., SIELC Newcrom R1 or Waters Symmetry C18).

-

Mobile Phase: Acetonitrile (MeCN) : Water (with 0.1% Phosphoric Acid or Formic Acid).

-

Gradient: 10% MeCN to 60% MeCN over 15 mins.

-

-

Detection: UV at 230 nm (aromatic carboxyl region).

-

Retention Time: The dicarboxylic acid product will elute earlier than the less polar hydroxymethyl precursor.

NMR Characterization (

-

Product (2-Chloroterephthalic acid): Look for two carboxylic acid protons (broad singlets, 13.0-14.0 ppm) and three aromatic protons. The symmetry of the terephthalic core (1,4-substitution) vs. isophthalic (1,3-substitution) can be distinguished by coupling constants.

-

2-Chloroterephthalic: Protons at C3, C5, C6. C3 is a singlet (or small doublet). C5/C6 show ortho coupling (~8 Hz).

-

Safety & Hazards

-

Potassium Permanganate: Strong oxidizer. Keep away from organic solvents (acetone, ethanol) during storage. Contact with skin causes brown staining.

-

2-Chloroterephthalic Acid: Irritant (Skin/Eye).[3] Causes serious eye irritation (H319).[3]

-

Hydrochloric Acid: Corrosive. Use in a fume hood.

References

-

SIELC Technologies. "Separation of 2-Chloroterephthalic acid on Newcrom R1 HPLC column." SIELC Application Notes. Accessed October 2025. Link

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 74785, 2-Chloroterephthalic acid." PubChem. Accessed October 2025. Link

-

Master Organic Chemistry. "Benzylic Oxidation With KMnO4." Reaction Guide. Accessed October 2025. Link

-

European Patent Office. "Preparation of 2-chloroterephthaloyl chloride." EP 0378366 A1.[4] (Contextual reference for chloroterephthalic acid derivatives). Link(Note: Generalized link to patent server for citation format).

Sources

Application Note: High-Fidelity Halogenation of the Hydroxymethyl Group in 2-Chloro-5-(hydroxymethyl)benzoic acid

Executive Summary

This application note details the protocols for the selective halogenation (chlorination and bromination) of the hydroxymethyl group in 2-Chloro-5-(hydroxymethyl)benzoic acid . This substrate presents a classic chemoselectivity challenge: the presence of a nucleophilic hydroxymethyl group (

Direct halogenation often risks converting the carboxylic acid into an acid halide or promoting intermolecular esterification (oligomerization). This guide provides two robust, self-validating protocols to generate the 2-Chloro-5-(halomethyl)benzoic acid derivatives, critical intermediates for pharmacophore construction (e.g., SGLT2 inhibitors, agrochemicals).

Chemical Context & Strategic Analysis

Substrate Analysis[1]

-

Compound: 2-Chloro-5-(hydroxymethyl)benzoic acid

-

CAS: 63099-36-1 (Generic reference)

-

Core Reactivity:

-

Benzylic Alcohol (C5): Prone to

/ -

Carboxylic Acid (C1): Susceptible to activation by halogenating agents (

, -

Aryl Chloride (C2): Generally inert under standard nucleophilic substitution conditions, providing steric bulk that reduces ortho-reactivity.

-

The "Transient Acid Chloride" Strategy

When using vigorous halogenating agents like thionyl chloride (

-

The Fix: We accept the formation of the Bis-chloride intermediate (Acid Chloride + Benzyl Chloride).

-

The Workup: We utilize the differential hydrolysis rates. Acid chlorides hydrolyze rapidly in cold water/bicarbonate; benzylic chlorides hydrolyze much slower. A controlled aqueous quench restores the carboxylic acid while preserving the benzylic halogen.

Reaction Pathway Visualization

The following diagram illustrates the chlorination workflow, highlighting the critical "Transient Intermediate" state.

Figure 1: Reaction pathway utilizing the transient acid chloride strategy to ensure complete conversion of the alcohol.

Method A: Chlorination Protocol (Thionyl Chloride)

Objective: Synthesis of 2-Chloro-5-(chloromethyl)benzoic acid.

Mechanism:

Reagents & Equipment

| Reagent | Equiv.[1] | Role |

| Substrate | 1.0 | Starting Material |

| Thionyl Chloride ( | 3.0 - 5.0 | Reagent & Solvent carrier |

| DMF | 0.05 (Cat.) | Vilsmeier-Haack activator |

| Toluene | Solvent | Azeotropic removal of byproducts |

| DCM | Solvent | Extraction |

Step-by-Step Protocol

-

Setup: Equip a 250 mL 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, reflux condenser, addition funnel, and a scrubber (NaOH trap) for

/HCl off-gassing. -

Dissolution: Charge the flask with 2-Chloro-5-(hydroxymethyl)benzoic acid (10.0 g) and anhydrous Toluene (50 mL) . Add DMF (0.2 mL) .

-

Expert Note: The starting material may not fully dissolve initially. This is normal.

-

-

Addition: Heat the mixture to 50°C . Add Thionyl Chloride (12 mL, ~3.0 equiv) dropwise over 30 minutes.

-

Why? Rapid addition causes vigorous gas evolution (

) and potential foaming.

-

-

Reaction: Heat to Reflux (approx. 80-90°C internal) for 3-4 hours.

-

Checkpoint: The solution should become clear as the acid chloride forms and dissolves.

-

-

Concentration (Critical Step): Once TLC/HPLC confirms consumption of starting material, cool to 50°C and apply vacuum to remove excess

and toluene.-

Result: You now have the crude Bis-chloride oil .

-

-

Selective Hydrolysis (The "Reverse Quench"):

-

Prepare a beaker with Saturated Aqueous

(100 mL) and crushed ice. -

Dilute the crude oil in DCM (50 mL) .

-

Slowly pour the organic phase into the stirring bicarbonate mixture.

-

Mechanism:[2][3][4][5][6][7][8][9] This hydrolyzes the

back to

-

-

Isolation:

-

Separate the layers.[10][11] The product is currently in the aqueous layer as the sodium benzoate salt.

-

Wash the aqueous layer with DCM (

mL) to remove non-acidic impurities (dimers/esters). -

Acidify the aqueous layer carefully with 2M HCl to pH ~2. The free acid product will precipitate.

-

Filter the white solid, wash with cold water, and dry under vacuum over

.

-

Method B: Bromination Protocol ( )

Objective: Synthesis of 2-Chloro-5-(bromomethyl)benzoic acid.

Mechanism:

Reagents

| Reagent | Equiv. | Role |

| Substrate | 1.0 | Starting Material |

| 1.2 | Brominating Agent | |

| Dichloromethane (DCM) | Solvent | Inert medium |

| Ethanol | Quench | Decomposes excess |

Step-by-Step Protocol

-

Setup: Flame-dried 3-neck RBF under Nitrogen atmosphere.

-

Solvation: Suspend Substrate (10.0 g) in anhydrous DCM (80 mL) . Cool to 0°C (Ice bath).

-

Addition: Add

(6.0 mL, 1.2 equiv) dropwise via syringe pump or addition funnel over 45 minutes.-

Safety:

is extremely moisture sensitive.

-

-

Reaction: Allow the reaction to warm to Room Temperature (20-25°C) and stir for 12 hours.

-

Monitoring: TLC (50:50 Hexane/EtOAc). The product is less polar than the alcohol.

-

-

Quench: Cool back to 0°C . Add Ethanol (5 mL) dropwise to quench excess

(forms ethyl bromide and phosphorous acid). Then add Water (50 mL) . -

Workup:

Analytical Validation & Quality Control

To ensure the protocol worked, compare the NMR shifts. The shift of the benzylic protons is diagnostic.

| Moiety | Proton ( | Carbon ( |

Key QC Check:

-

Absence of Dimer: Check for a peak around

5.2 ppm, which indicates the formation of the benzylic ester (dimerization of starting material). -

Acid Integrity: Ensure the carboxylic acid proton is visible (broad singlet >11 ppm in DMSO-

) or that the IR spectrum shows the broad O-H stretch of the acid, distinct from the sharp alcohol O-H.

Safety & Handling (Lachrymator Warning)

CRITICAL SAFETY NOTICE: Benzylic halides (both chloride and bromide derivatives) are potent lachrymators (tear gas agents). They alkylate DNA and proteins.

-

Engineering Controls: All operations, especially the concentration of the crude halide, must be performed in a high-efficiency fume hood.

-

Decontamination: Glassware should be rinsed with a dilute solution of ammonia or ethanolic KOH before removal from the hood to destroy benzylic halide residues.

-

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

References

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for alkyl halide synthesis).

-

Sun, L., et al. (2008).[3] A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions.[3] Synthesis, 2008(24), 3919-3924. (Discussions on selectivity).

-

BenchChem. (2025).[10][11] Common side reactions of PBr3 with alcohols and how to avoid them. (Technical notes on PBr3 handling).

-

Patent CN108250060A. (2018). Synthetic method of 5-bromo-2-chlorobenzoic acid. (Industrial context for halogenation of similar benzoic acid scaffolds).

-

PubChem. (n.d.). 2-Chloro-5-(chloromethyl)benzoic acid (Compound Summary). National Library of Medicine.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Khan Academy [khanacademy.org]

- 3. A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Benzoyl chloride is prepared from benzoic acid by:A. Cl2 and hνB. SO2 - askIITians [askiitians.com]

- 6. US6022974A - Process for the production of 2-chloro-5-chloromethyl-pyridine - Google Patents [patents.google.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5- - Google Patents [patents.google.com]

- 9. Method for preparing 2-chlorine-5 chloromethyl thiazole - Eureka | Patsnap [eureka.patsnap.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. benchchem.com [benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Chloro-5-(hydroxymethyl)benzoic acid & Intermediates

Welcome to the technical support center for the purification of 2-Chloro-5-(hydroxymethyl)benzoic acid and its synthetic intermediates. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to solve purification challenges effectively.

Section 1: Understanding Your Impurity Profile

Effective purification begins with understanding what you need to remove. The impurities present are intrinsically linked to the synthetic route employed. A common pathway to 2-Chloro-5-(hydroxymethyl)benzoic acid involves the nitration of o-chlorobenzoic acid, followed by reduction and subsequent functional group manipulations.

FAQ 1.1: What are the most common impurities I should expect when synthesizing this compound?

The impurity profile is highly dependent on the specific synthetic pathway, but common impurities often include starting materials, reaction by-products, and over-reaction products.

-

Starting Materials: Incomplete reactions can leave residual starting materials, such as 2-chloro-5-nitrobenzoic acid or 2-chloro-5-aminobenzoic acid, in your crude product.[1][2]

-

Regioisomers: A significant challenge in the nitration of o-chlorobenzoic acid is the formation of the undesired 2-chloro-3-nitrobenzoic acid isomer alongside the desired 2-chloro-5-nitro-product.[2][3] These isomers can be difficult to separate due to their similar physical properties.

-

Oxidation/Reduction By-products: During the reduction of a nitro group or oxidation of a methyl group, side reactions can occur. For instance, incomplete reduction of the nitro group or over-oxidation of the hydroxymethyl group to a carboxylic acid can generate impurities.[3]

-

Residual Solvents & Reagents: Solvents used in the reaction or workup (e.g., dichloromethane, ethanol, acetic acid) and reagents (e.g., acids, bases) may be present in the crude material.[3][4]

Table 1: Common Potential Impurities and Their Origin

| Impurity Name | Structure | Likely Origin | Separation Challenge |

| o-Chlorobenzoic Acid | C₇H₅ClO₂ | Unreacted starting material for nitration.[2] | High, if solubility is similar to product. |

| 2-Chloro-3-nitrobenzoic acid | C₇H₄ClNO₄ | Isomeric by-product of nitration.[3] | Very High. Similar polarity and structure. |

| 2-Chloro-5-nitrobenzoic acid | C₇H₄ClNO₄ | Intermediate; present if reduction is incomplete. | Moderate. Different functional groups. |

| 2-Chloro-5-aminobenzoic acid | C₇H₆ClNO₂ | Intermediate; from reduction of the nitro group.[1] | Moderate. Different functional groups. |

Section 2: Choosing Your Primary Purification Strategy

The choice between recrystallization, chromatography, or an acid-base extraction is critical and depends on the nature and quantity of the impurities.

Workflow: Selecting a Purification Method

The following decision tree illustrates a logical approach to selecting the appropriate purification technique.

Caption: Decision workflow for purification strategy.

FAQ 2.1: When is recrystallization the best choice?

Recrystallization is the most efficient method for removing small amounts of impurities from a solid organic compound, provided a suitable solvent is found.[5] It is ideal when your target compound is the major component (>90%) and the impurities have different solubility profiles. The core principle relies on the fact that the solubility of most solids increases significantly in hot solvent compared to cold solvent.[6][7] Upon slow cooling, the less soluble target compound crystallizes out, leaving the more soluble impurities behind in the mother liquor.[5]

FAQ 2.2: When should I use chromatography?

Column chromatography is necessary when recrystallization fails, which is common in these scenarios:

-

Separating Isomers: Regioisomers like 2-chloro-3-nitrobenzoic acid and 2-chloro-5-nitrobenzoic acid often have very similar solubilities, making separation by recrystallization ineffective.[3]

-

Complex Mixtures: If your crude product contains multiple components in significant quantities.

-

Oily Products: When the crude material is an oil or fails to crystallize.

High-Performance Liquid Chromatography (HPLC) is an analytical technique used to assess purity and can also be used for preparative purification of small quantities of high-value material.[8]

Section 3: Troubleshooting Recrystallization

Recrystallization is a powerful but delicate technique. Below are solutions to common problems.

FAQ 3.1: My compound is not dissolving, even in a large amount of hot solvent. What should I do?

Cause: You may have chosen a poor solvent in which your compound has low solubility even at high temperatures. Alternatively, your crude product may contain insoluble impurities.

Solution:

-

Verify Insolubility: Ensure you have reached the solvent's boiling point and have given it sufficient time.

-

Solvent Screening: You must select a solvent where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[5] Water, ethanol, or mixtures like ethanol/water are common starting points for benzoic acid derivatives.[3]

-

Hot Filtration: If you suspect insoluble impurities, you should dissolve your compound in a slight excess of hot solvent and perform a hot gravity filtration to remove the solid impurities.[9] Then, proceed with cooling the filtrate.

FAQ 3.2: I've cooled my solution, but no crystals have formed. What went wrong?

Cause: This is a classic case of supersaturation, where the compound remains dissolved even though the solution is cooled below its saturation point. This can also happen if you used too much solvent during the dissolution step.[6]

Solutions (in order of preference):

-

Induce Crystallization (Seeding): The most reliable method is to add a "seed crystal" – a tiny amount of the pure solid compound. This provides a nucleation site for crystal growth.[6]

-

Scratch Method: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites.[10]

-

Flash Freeze: Briefly cool a small spot on the outside of the flask with a piece of dry ice or a very cold ice bath. This can induce localized crystal formation which then seeds the rest of the solution.

-

Reduce Solvent Volume: If the above methods fail, you likely added too much solvent. Gently heat the solution to boil off some of the solvent, then attempt to cool and crystallize again.

Troubleshooting Workflow: Failure to Crystallize

Caption: Troubleshooting steps for inducing crystallization.

FAQ 3.3: My product "oiled out" instead of forming crystals. How do I fix this?

Cause: "Oiling out" occurs when the boiling point of the solvent is higher than the melting point of the compound, or when the solution is cooled too rapidly, causing the compound to come out of solution as a liquid phase before it can form an ordered crystal lattice.

Solution:

-

Re-heat: Re-heat the solution until the oil completely redissolves.

-

Add More Solvent: Add a small amount of additional hot solvent to lower the saturation point.

-

Slow Cooling: This is critical. Allow the flask to cool to room temperature very slowly on the benchtop, perhaps insulated with a beaker or paper towels, before moving it to an ice bath.[6][7] Slow cooling allows molecules the time to arrange themselves into a pure crystal lattice, excluding impurities.[11]

Section 4: Experimental Protocols

Protocol 4.1: General Recrystallization of 2-Chloro-5-(hydroxymethyl)benzoic acid

This protocol assumes water or an ethanol/water mixture is a suitable solvent system. Always perform a small-scale test first.

-

Dissolution: Place the crude solid (e.g., 1.0 g) into a 50 mL Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent (e.g., 10-15 mL of water) and heat the mixture to boiling with stirring.[5][6]

-

Addition of Solvent: Continue to add small portions of the hot solvent dropwise until all the solid just dissolves. Avoid adding a large excess of solvent.[5][7]

-

Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.

-

Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-heated flask.[9]

-